2-Chloro-4-(methoxymethoxy)phenol

Organic synthesis Process chemistry Thermal stability

2-Chloro-4-(methoxymethoxy)phenol (CAS 400052-33-7) is a difunctionalized phenolic building block comprising a chlorine atom at the 2-position and a methoxymethoxy (MOM) protecting group at the 4-position. With molecular formula C8H9ClO3 and a molecular weight of 188.61 g·mol⁻¹, the compound is supplied as a ≥98% purity intermediate primarily for research-scale organic synthesis.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
Cat. No. B13867931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methoxymethoxy)phenol
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C8H9ClO3/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3
InChIKeyXQHBSRYPVNYQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methoxymethoxy)phenol – Core Identity and Structural Context for Procurement Decisions


2-Chloro-4-(methoxymethoxy)phenol (CAS 400052-33-7) is a difunctionalized phenolic building block comprising a chlorine atom at the 2-position and a methoxymethoxy (MOM) protecting group at the 4-position . With molecular formula C8H9ClO3 and a molecular weight of 188.61 g·mol⁻¹, the compound is supplied as a ≥98% purity intermediate primarily for research-scale organic synthesis . Its computed partition coefficient (LogP 2.0283) and elevated boiling point (289.9±30.0 °C) distinguish it from the simpler 2-chloro-4-methoxyphenol congener, indicating differential phase-partitioning and thermal stability profiles that directly influence synthetic work-up and purification strategy .

1
MOM-directed regioselective C–H functionalization
Ortho-lithiation control for complex aryl scaffold synthesis
2
Orthogonal phenol protecting group
Base-stable, acid-labile MOM ether enables late-stage unmasking
3
Process-friendly thermal profile
Higher boiling point reduces evaporative loss during solvent removal

Why 2-Chloro-4-(methoxymethoxy)phenol Cannot Be Replaced by Simple Chloromethoxyphenol Analogs


The methoxymethoxy (MOM) substituent is not a passive ether; it functions as a strong ortho-directing metalation group (DMG) that surpasses simple methoxy in directing power, enabling regioselective functionalization that the 2-chloro-4-methoxyphenol counterpart cannot replicate [1]. Additionally, the MOM group serves as a base-stable yet acid-labile protecting group for the phenolic –OH, orthogonal to the methyl ether which resists mild deprotection conditions. Substituting with 2-chloro-4-methoxyphenol (CAS 18113-03-6) therefore forfeits both the enhanced metalation regioselectivity and the chemoselective deprotection handle that define the target compound's utility in multi-step synthesis [1][2].

Regioselectivity
Loss of MOM-directed metalation: methoxy analog yields regioisomer mixtures under standard lithiation, complicating purification.
Deprotection
Methyl ether resists mild acid cleavage; chemoselective phenol unmasking not possible, limiting late-stage diversification routes.
Volatility
Lower boiling point of methoxy analog increases evaporative co-distillation loss during concentration, lowering mass recovery at scale.

Quantitative Differentiation Evidence for 2-Chloro-4-(methoxymethoxy)phenol vs. Closest Analogs


Elevated Boiling Point Reduces Volatility-Driven Loss During Solvent Evaporation

The boiling point of 2-chloro-4-(methoxymethoxy)phenol (289.9±30.0 °C at 760 mmHg) is approximately 44.5 °C higher than that of its direct comparator 2-chloro-4-methoxyphenol (245.4 °C at 760 mmHg) [1]. This difference reduces the risk of evaporative loss during rotary evaporation or distillation steps, improving mass recovery in small-scale and pilot-scale synthesis.

Boiling Point Elevation
Source review
+44.5 °C 289.9 vs 245.4 °C (760 mmHg)
Supports reduced evaporative loss interpretation
Supplier data; validate under specific process conditions
Organic synthesis Process chemistry Thermal stability

Methoxymethoxy Group Exerts Stronger Ortho-Directing Power than Methoxy in Metalation

In systematic competition studies, the methoxymethoxy (OMOM) group consistently outperforms the methoxy (OMe) group as a directed metalation group (DMG). When placed in direct competition with OMe on the same aromatic ring, OMOM directs lithiation exclusively to its ortho position, providing a single regioisomer, whereas OMe-based substrates give mixtures under identical conditions (n-BuLi/TMEDA, –78 °C, THF) [1][2]. This difference is critical for synthesizing 1,2,3- or 1,2,4-trisubstituted aromatics with high fidelity.

MOM vs. OMe Directing Power
Class-level
Single regioisomer vs. mixture OMOM exclusive ortho-lithiation; OMe gives mixtures
Supports regioselectivity review
Class-level inference; substrate-specific variation possible
Directed ortho-metalation Regioselectivity C–H functionalization

MOM Ether Enables Orthogonal Phenol Deprotection Under Mild Acidic Conditions

Methoxymethyl (MOM) ethers of phenols are cleaved quantitatively (>95% yield) by Wells-Dawson heteropolyacid catalyst (H₆P₂W₁₈O₆₂·xH₂O) under mild conditions (refluxing CH₃CN, 0.5–2 h), while methyl ethers (e.g., 2-chloro-4-methoxyphenol) are completely inert under the same protocol [1]. This orthogonality allows sequential deprotection strategies impossible with the methoxy analog.

Orthogonal Deprotection
Reported
>95% vs. 0% conversion Mild heteropolyacid, CH₃CN reflux
Supports orthogonal deprotection context
Reported protocol; verify compatibility with target substrate
Protecting group chemistry Chemoselective deprotection Solid-phase synthesis

Increased Molecular Weight and LogP Improve Phase Separation and Chromatographic Resolution

Relative to 2-chloro-4-methoxyphenol (MW 158.58 g·mol⁻¹), the target compound's molecular weight (188.61 g·mol⁻¹) and higher computed LogP (2.03 vs. estimated ~1.8 for the methoxy analog) facilitate cleaner phase partitioning during aqueous work-up and sharper elution in normal-phase chromatography (Rf difference typically ≥0.15 in 20% EtOAc/hexane) [1]. This reduces cross-contamination and improves isolated purity at scale.

MW & LogP Advantage
Reported
ΔMW +30.0 g·mol⁻¹ ΔLogP ~+0.2
Supports extraction/chromatography efficiency review
Physicochemical inference; confirm under actual solvent system
Physicochemical property Extraction efficiency Chromatographic separation

Optimal Application Scenarios for 2-Chloro-4-(methoxymethoxy)phenol Based on Verified Differentiation Evidence


Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Aromatics via Directed ortho-Metalation

When a synthetic route demands sequential functionalization of a phenolic core with absolute regiocontrol, 2-chloro-4-(methoxymethoxy)phenol is the substrate of choice. The MOM group directs lithiation exclusively ortho to itself, enabling introduction of an electrophile at position 5 (or 3) without positional ambiguity [1][2]. The chlorine atom then serves as a handle for cross-coupling, while the MOM group is cleaved orthogonally to unmask the phenol for final diversification. Substituting 2-chloro-4-methoxyphenol leads to regioisomeric mixtures that require costly chromatographic separation.

Multi-Step Pharmaceutical Intermediate Requiring Late-Stage Phenol Unmasking

In the synthesis of drug candidates where a free phenol must be revealed only after introduction of base-sensitive or nucleophilic functionalities, the MOM ether is uniquely suited. It withstands strongly basic conditions (e.g., Grignard additions, LiAlH₄ reductions) yet is removed quantitatively with mild solid acid under conditions that leave methyl ethers, esters, and amides intact [1]. The methoxy analog cannot be deprotected without harsh reagents (BBr₃, HBr/AcOH) that destroy delicate functionality, making procurement of the MOM-protected compound essential for route viability.

Process Chemistry Scale-Up with Reduced Volatility Loss

During pilot-scale reactions involving concentration from organic solvents, the higher boiling point of 2-chloro-4-(methoxymethoxy)phenol (289.9 °C vs. 245.4 °C for the methoxy analog) translates to less evaporative co-distillation loss [1]. For a 100-gram batch undergoing three solvent-evaporation cycles, this can represent a mass recovery improvement of 5–10%, directly lowering the cost per gram of advanced intermediate and justifying the selection of the MOM-protected compound despite a nominally higher unit price.

Application
Selection Property
Validation Focus
Regioselective aryl functionalization
MOM-directed metalation control
Regioisomer purity / C–H functionalization fidelity
Late-stage phenol release
Orthogonal protecting group (base-stable, acid-labile)
Deprotection orthogonality under mild acid
Scale-up solvent handling
Reduced evaporative loss
Mass recovery across multiple solvent cycles
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